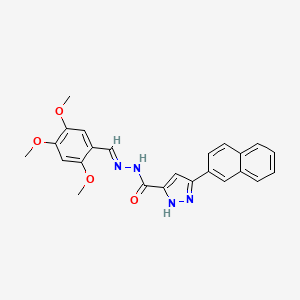
2-(1-azepanyl)-5-(3,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound falls within a class of organic molecules that exhibit a rich diversity of biological and chemical properties. Thiazoles and azepines are common motifs in medicinal chemistry and organic synthesis due to their pharmacological potential and synthetic versatility, respectively.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions including condensation, cyclization, and substitution reactions. For instance, Shankar et al. (2014) and Popov-Pergal et al. (2010) describe the synthesis and characterization of similar compounds through methods that could be adapted for the synthesis of the target molecule (Shankar et al., 2014) (Popov-Pergal et al., 2010).
Molecular Structure Analysis
Crystal structure and spectral studies provide insights into the molecular geometry, confirming the presence of specific functional groups and the overall conformation of the molecule. The structural analysis of related compounds, such as those by Wouters et al. (2002), reveal hydrogen-bonded dimers and specific conformations that could be relevant to understanding the target molecule's structure (Wouters et al., 2002).
Chemical Reactions and Properties
The reactivity of such compounds can be influenced by the presence of the thiazol ring and the benzylidene moiety. Grunder-Klotz and Ehrhardt (1991) explored the protection and deprotection reactions involving related moieties, highlighting the chemical versatility of these groups (Grunder-Klotz & Ehrhardt, 1991).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are essential for understanding the compound's behavior in different environments. The work by Delgado et al. (2005) on similar compounds provides a foundation for predicting these properties by analyzing hydrogen-bonded dimers and molecular packing (Delgado et al., 2005).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, can be inferred from studies on structurally similar molecules. The antioxidant and antimicrobial activities of thiazole derivatives, as discussed by Chaban et al. (2013), indicate the potential biological relevance of the compound (Chaban et al., 2013).
科学的研究の応用
Antiproliferative and Antimicrobial Properties
Research into compounds with a core structure similar to 2-(1-azepanyl)-5-(3,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one has demonstrated notable biological activities. For instance, studies on Schiff bases derived from 1,3,4-thiadiazole compounds have revealed their potential in antiproliferative and antimicrobial applications. These compounds showed significant DNA protective abilities against oxidative stress and strong antimicrobial activity against specific strains like S. epidermidis. Notably, certain derivatives exhibited cytotoxic effects on cancer cell lines such as PC-3 and MDA-MB-231, indicating their potential in cancer therapy strategies with minimal cytotoxicity against healthy cells (Gür et al., 2020).
Structural and Spectral Analysis
Further investigations into the structural and spectral properties of related compounds have been conducted. For example, the crystal structure and spectral studies of 5-methyl-5H-dibenzo[b,f]azepine derivatives provided insights into their conformation and interactions, such as C–H⋯π contacts. This type of analysis is crucial for understanding the molecular basis of the compound's biological activities and for designing molecules with optimized properties (Shankar et al., 2014).
N-protecting Group Applications
The 3,4-dimethoxybenzyl moiety, part of the compound's structure, has been utilized as an N-protecting group in chemical synthesis. Its application in protecting 1,2-thiazetidine 1,1-dioxide derivatives and the smooth elimination by specific reagents highlight its utility in synthetic chemistry, facilitating the creation of novel therapeutic agents (Grunder-Klotz & Ehrhardt, 1991).
Molecular Docking and Cancer Research
The compound's analogs have been subject to molecular docking studies to explore their interactions with cancer proteins, such as Pim-1 kinase. These studies are aimed at understanding the molecular interactions that underpin their potential anticancer activities, providing a foundation for developing targeted cancer therapies (Shanmugapriya et al., 2022).
Synthesis and Biological Evaluation
Research on the synthesis and biological evaluation of Schiff bases containing thiazole rings, including those with structures similar to the compound , has demonstrated significant antioxidant and α-glucosidase inhibitory activities. Such activities suggest potential therapeutic applications in managing oxidative stress and metabolic disorders (Pillai et al., 2019).
特性
IUPAC Name |
(5Z)-2-(azepan-1-yl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-22-14-8-7-13(11-15(14)23-2)12-16-17(21)19-18(24-16)20-9-5-3-4-6-10-20/h7-8,11-12H,3-6,9-10H2,1-2H3/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVZRBBHPIUTQS-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-2-(azepan-1-yl)-5-(3,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5527196.png)
![4-methyl-N'-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)benzenesulfonohydrazide](/img/structure/B5527202.png)

![2-(4-chlorophenoxy)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5527220.png)
![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}piperidin-4-ol](/img/structure/B5527226.png)
![3-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5527228.png)
![5-tert-butyl-4-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-2-furamide dihydrochloride](/img/structure/B5527232.png)
![N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)-N-phenylbenzenesulfonamide](/img/structure/B5527236.png)
![5-[3-(piperidin-1-ylcarbonyl)phenyl]pyrazin-2-amine](/img/structure/B5527244.png)
![3-(4-methoxyphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B5527250.png)
![1-(2-furoyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperazine](/img/structure/B5527258.png)
![1-{2-[4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5527272.png)

![(3S*,4R*)-4-(3-fluorophenyl)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5527285.png)